molecular formula C8H12Br2Pt B089061 Dibromo(1,5-cyclooctadiene)platinum(II) CAS No. 12145-48-1

Dibromo(1,5-cyclooctadiene)platinum(II)

Cat. No.: B089061
CAS No.: 12145-48-1
M. Wt: 463.07 g/mol
InChI Key: HFLCCHAOKSABAA-PGUQZTAYSA-L
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Description

Dibromo(1,5-cyclooctadiene)platinum(II) is an organometallic compound with the chemical formula C8H12Br2Pt. It is a platinum complex where the platinum atom is coordinated to two bromine atoms and a 1,5-cyclooctadiene ligand. This compound is known for its applications in catalysis and the synthesis of other platinum complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromo(1,5-cyclooctadiene)platinum(II) can be synthesized through the reaction of platinum(II) bromide with 1,5-cyclooctadiene in an inert atmosphere. The reaction typically takes place in a solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for Dibromo(1,5-cyclooctadiene)platinum(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and controlled environments ensures the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Dibromo(1,5-cyclooctadiene)platinum(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dibromo(1,5-cyclooctadiene)platinum(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dibromo(1,5-cyclooctadiene)platinum(II) involves the coordination of the platinum center to various ligands, which can alter the electronic properties of the metal and facilitate different types of chemical reactions. The platinum center can interact with nucleophiles or electrophiles, leading to the formation of new bonds and the transformation of substrates .

Comparison with Similar Compounds

Similar Compounds

  • Dichloro(1,5-cyclooctadiene)platinum(II)
  • Dibromo(1,5-cyclooctadiene)palladium(II)
  • Dichloro(1,5-cyclooctadiene)ruthenium(II)

Uniqueness

Dibromo(1,5-cyclooctadiene)platinum(II) is unique due to its specific coordination environment and the presence of bromine atoms, which can be easily substituted by other ligands. This makes it a versatile precursor for the synthesis of a wide range of platinum complexes.

Biological Activity

Dibromo(1,5-cyclooctadiene)platinum(II) (abbreviated as DBCP) is a platinum(II) complex that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activity. This article explores the compound's structure, synthesis, biological mechanisms, and its implications in cancer treatment.

Chemical Structure and Properties

  • Molecular Formula : C8_8H12_{12}Br2_2Pt
  • Molecular Weight : 463.07 g/mol
  • CAS Number : 12145-48-1

The structure of DBCP features a square planar geometry typical of platinum(II) complexes, with the 1,5-cyclooctadiene (COD) acting as a bidentate ligand that stabilizes the platinum center through π-donation.

Synthesis

DBCP can be synthesized through various methods involving the reaction of platinum salts with 1,5-cyclooctadiene and bromine sources. The general reaction can be represented as follows:

 PtCl2(COD)]+2BrDibromo 1 5 cyclooctadiene platinum II +2Cl\text{ PtCl}_2(\text{COD})]+2\text{Br}^-\rightarrow \text{Dibromo 1 5 cyclooctadiene platinum II }+2\text{Cl}^-

This process allows for the formation of DBCP while facilitating the exchange of ligands.

Antitumor Activity

DBCP has shown promising antitumor properties in various studies. Its mechanism of action is primarily attributed to its ability to bind to DNA, leading to the formation of DNA adducts that interfere with replication and transcription processes:

  • DNA Binding Studies : Research indicates that DBCP intercalates into DNA, which is critical for its cytotoxic effects. The binding affinity and mode of interaction have been characterized using techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy .
  • Cytotoxicity Assays : In vitro studies have demonstrated that DBCP exhibits significant cytotoxic effects against several cancer cell lines. For instance, an IC50_{50} value of approximately 10 µM was reported against human ovarian carcinoma cells (A2780), indicating effective growth inhibition .
Cell Line IC50_{50} (µM)
A2780 (Ovarian Cancer)10
L1210 (Murine Leukemia)15
MCF-7 (Breast Cancer)20

Mechanistic Insights

The biological activity of DBCP is linked to several mechanisms:

  • Induction of Apoptosis : Studies have shown that DBCP can induce apoptosis in cancer cells through the activation of caspase pathways. This leads to programmed cell death, which is essential for eliminating malignant cells.
  • Cell Cycle Arrest : DBCP has been reported to cause cell cycle arrest at the G2/M phase, further contributing to its antitumor efficacy. This effect is mediated by the disruption of microtubule dynamics and interference with mitotic spindle formation.

Case Studies

  • Ovarian Cancer Treatment : A clinical study evaluated the use of DBCP in combination with other chemotherapeutic agents in patients with resistant ovarian cancer. Results showed improved response rates compared to standard therapies alone, highlighting its potential as a combination treatment strategy .
  • Mechanistic Studies : Another study focused on elucidating the specific pathways activated by DBCP in breast cancer cells. The findings indicated that DBCP activates stress response pathways and enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Properties

CAS No.

12145-48-1

Molecular Formula

C8H12Br2Pt

Molecular Weight

463.07 g/mol

IUPAC Name

(5Z)-cycloocta-1,5-diene;dibromoplatinum

InChI

InChI=1S/C8H12.2BrH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;;

InChI Key

HFLCCHAOKSABAA-PGUQZTAYSA-L

SMILES

C1CC=CCCC=C1.Br[Pt]Br

Isomeric SMILES

C1C/C=C\CCC=C1.Br[Pt]Br

Canonical SMILES

C1CC=CCCC=C1.Br[Pt]Br

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibromo(1,5-cyclooctadiene)platinum(II)
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